1-Cyclopentylprop-2-yn-1-aminehydrochloride
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Overview
Description
1-Cyclopentylprop-2-yn-1-aminehydrochloride is a synthetic organic compound with the molecular formula C8H14ClN. It belongs to the family of substituted propynylamines, which have been shown to exhibit various pharmacological activities
Preparation Methods
The synthesis of 1-Cyclopentylprop-2-yn-1-aminehydrochloride typically involves several steps:
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Synthetic Routes: : The preparation begins with the alkylation of cyclopentylacetylene with propargyl bromide in the presence of a base such as sodium hydride. This reaction forms the intermediate 1-cyclopentylprop-2-yne. The intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield 1-Cyclopentylprop-2-yn-1-amine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid .
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Industrial Production Methods: : Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial settings .
Chemical Reactions Analysis
1-Cyclopentylprop-2-yn-1-aminehydrochloride undergoes various chemical reactions:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically yield cyclopentylprop-2-yn-1-one as the major product .
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Reduction: : Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of cyclopentylprop-2-yn-1-amine .
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Substitution: : The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles, resulting in various substituted derivatives .
Scientific Research Applications
1-Cyclopentylprop-2-yn-1-aminehydrochloride has several scientific research applications:
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Chemistry: : It is used as a building block in organic synthesis for the preparation of more complex molecules .
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Biology: : The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding .
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Medicine: : Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and cancer .
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Industry: : It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 1-Cyclopentylprop-2-yn-1-aminehydrochloride involves its interaction with specific molecular targets:
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Molecular Targets: : The compound is known to interact with monoamine oxidase enzymes, inhibiting their activity. This inhibition can lead to increased levels of neurotransmitters such as dopamine and serotonin .
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Pathways Involved: : By inhibiting monoamine oxidase, the compound can modulate neurotransmitter pathways, potentially leading to neuroprotective effects .
Comparison with Similar Compounds
1-Cyclopentylprop-2-yn-1-aminehydrochloride can be compared with other similar compounds:
Properties
Molecular Formula |
C8H14ClN |
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Molecular Weight |
159.65 g/mol |
IUPAC Name |
1-cyclopentylprop-2-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C8H13N.ClH/c1-2-8(9)7-5-3-4-6-7;/h1,7-8H,3-6,9H2;1H |
InChI Key |
ARRFFDPBALBKCX-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(C1CCCC1)N.Cl |
Origin of Product |
United States |
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